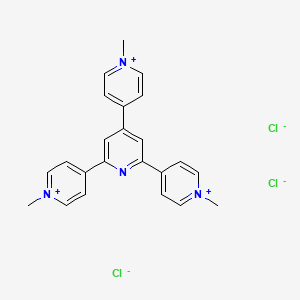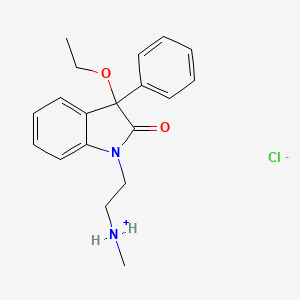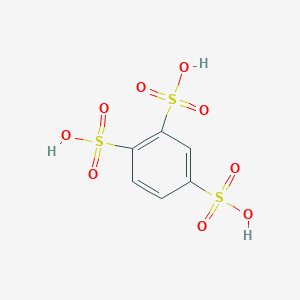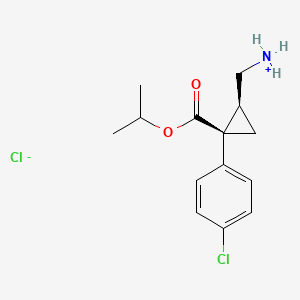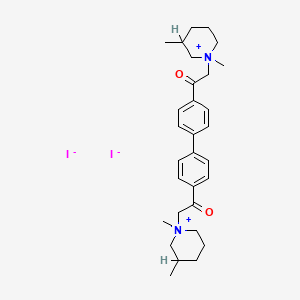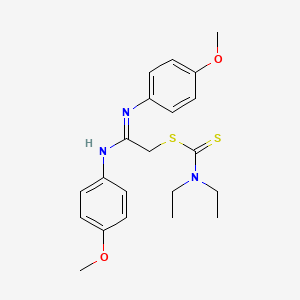
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester is a complex organic compound It belongs to the class of carbamodithioic acids and is characterized by the presence of methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester typically involves the reaction of diethyl carbamodithioate with 4-methoxyaniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce different functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s unique structure may offer therapeutic potential, such as in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to these targets, influencing the compound’s activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamodithioic acids and esters with different substituents. Examples might be:
- Carbamodithioic acid, diethyl-, 2-((4-chlorophenyl)amino)-2-((4-chlorophenyl)imino)ethyl ester
- Carbamodithioic acid, diethyl-, 2-((4-nitrophenyl)amino)-2-((4-nitrophenyl)imino)ethyl ester
Uniqueness
What sets carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester apart is the presence of methoxy groups, which can influence its reactivity, binding properties, and overall biological activity. These unique features make it a compound of interest for further study and application.
特性
CAS番号 |
105858-93-3 |
|---|---|
分子式 |
C21H27N3O2S2 |
分子量 |
417.6 g/mol |
IUPAC名 |
[2-(4-methoxyanilino)-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H27N3O2S2/c1-5-24(6-2)21(27)28-15-20(22-16-7-11-18(25-3)12-8-16)23-17-9-13-19(26-4)14-10-17/h7-14H,5-6,15H2,1-4H3,(H,22,23) |
InChIキー |
WYDYSOVZDXKIMI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


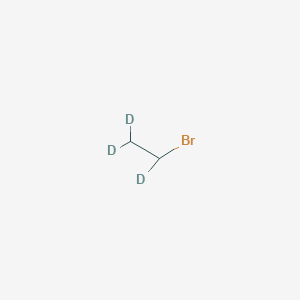

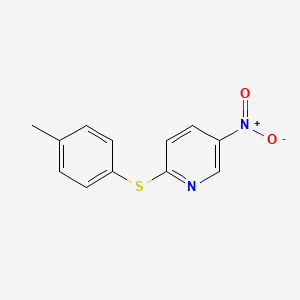
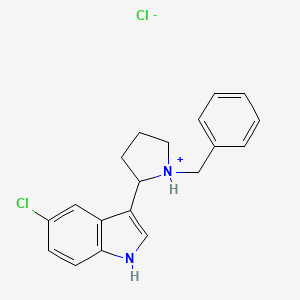
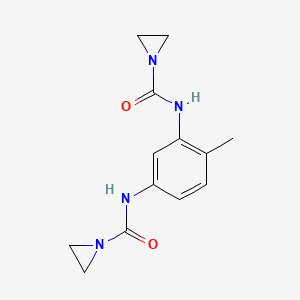
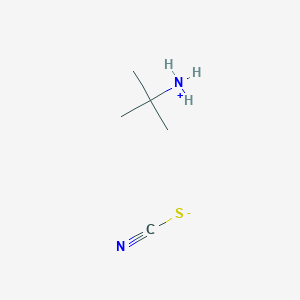
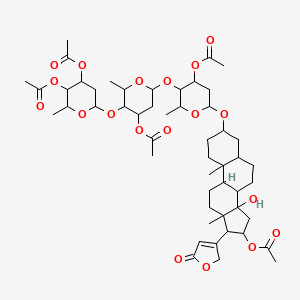
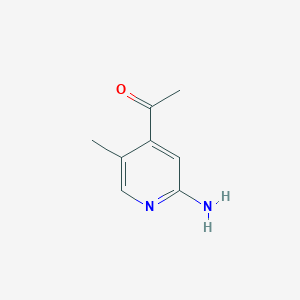
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
